molecular formula C17H11NO2S B14737489 12h-Benzo[a]phenothiazine-1-carboxylic acid CAS No. 6314-44-9

12h-Benzo[a]phenothiazine-1-carboxylic acid

Cat. No.: B14737489
CAS No.: 6314-44-9
M. Wt: 293.3 g/mol
InChI Key: UENNCHJUWHZXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12H-Benzo[a]phenothiazine-1-carboxylic acid is a specialized chemical reagent designed for research and development, built upon the privileged phenothiazine scaffold. The phenothiazine core is recognized as a versatile, electron-rich nitrogen-sulfur heterocycle with a broad pharmaceutical profile and significant applications in materials science . This carboxylic acid functionalized derivative is engineered to expand the synthetic utility of the parent structure, facilitating its incorporation into larger molecular architectures or modulating its physicochemical properties for enhanced bioactivity. Phenothiazine derivatives demonstrate a wide spectrum of biological activities, serving as key structural motifs in agents with documented antipsychotic, anticancer, antimicrobial, antituberculosis, and antiparasitic properties . The introduction of the carboxylic acid moiety at the 1-position is a strategic modification that allows researchers to explore structure-activity relationships (SAR), create prodrugs, or develop novel molecular conjugates for targeted therapy and diagnostic applications. Furthermore, the phenothiazine system's unique reversible oxidative properties and ability to generate stable radical cations make it and its derivatives highly attractive for applications beyond medicine, including in the development of organic electronics, as spectroscopic probes for photoinduced electron transfer studies, and in the design of functional materials . This compound is offered For Research Use Only and is intended for use by qualified professional researchers in laboratory settings. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

6314-44-9

Molecular Formula

C17H11NO2S

Molecular Weight

293.3 g/mol

IUPAC Name

12H-benzo[a]phenothiazine-1-carboxylic acid

InChI

InChI=1S/C17H11NO2S/c19-17(20)11-5-3-4-10-8-9-14-16(15(10)11)18-12-6-1-2-7-13(12)21-14/h1-9,18H,(H,19,20)

InChI Key

UENNCHJUWHZXIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC4=C3C(=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12h-Benzo[a]phenothiazine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzo[a]phenothiazine core, followed by the introduction of the carboxylic acid group. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 12h-Benzo[a]phenothiazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Catalysts like palladium on carbon, and reagents such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

12h-Benzo[a]phenothiazine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 12h-Benzo[a]phenothiazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a photoredox catalyst, facilitating electron transfer reactions under light irradiation. This property is particularly useful in polymerization reactions and other synthetic processes.

Comparison with Similar Compounds

Phenothiazine-1-carboxylic Acid

  • Synthesis : Produced via analogous metalation-carboxylation methods, yielding 52% under the same conditions as benzo[a]-fused derivatives .
  • Key Difference : The absence of a fused benzene ring reduces molecular rigidity compared to the benzo[a]-fused analog.

Phenoxazine-1-carboxylic Acid

  • Synthesis: Lower yield (5%) under identical conditions, attributed to reduced reactivity of the oxygen atom in phenoxazine versus sulfur in phenothiazine .
  • Implication: Sulfur’s polarizability enhances metalation efficiency, making phenothiazine derivatives more synthetically accessible .

8-Trifluoromethylphenothiazine-1-carboxylic Acid

  • Substituent Effect : The trifluoromethyl (-CF₃) group at position 8 increases electron-withdrawing character, altering thermal properties (e.g., heat capacity, Cₚ,gas = 517–564 J/mol·K across 837–1067 K) .

Isomeric and Fused-Ring Derivatives

12H-Benzo[b]phenothiazine

  • Structure : Benzene fused at the [b] position, altering ring conjugation and steric profile.
  • Physical Properties: Higher density (1.274 g/cm³) and boiling point (467.7°C) compared to non-fused phenothiazines .

12H-Benzo[b]phenoxazine-1-carboxylic Acid (8-butoxy-3-nitro)

  • Substituents: Nitro (-NO₂) and butoxy (-OBut) groups enhance steric bulk and electronic complexity.
  • Molecular Weight: 394.38 g/mol (C₂₁H₁₈N₂O₆), significantly higher than non-substituted analogs .

Substituent Effects on Chemical Properties

  • Electron-Withdrawing Groups (e.g., -CF₃) : Increase thermal stability and alter spectroscopic profiles .
  • Electron-Donating Groups (e.g., -OBut) : Enhance solubility in organic solvents but may reduce reactivity toward electrophiles .

Stability and Functionalization Potential

  • Lactam Formation: The benzo[a]-fused derivative readily dehydrates to a lactam, a trait absent in non-fused phenothiazines, highlighting its utility in heterocyclic chemistry .
  • Desulfurization: Converts the phenothiazine core to a carbazole analog (N-phenylnaphthastyril), demonstrating its versatility as a synthetic intermediate .

Biological Activity

12h-Benzo[a]phenothiazine-1-carboxylic acid is a compound belonging to the phenothiazine family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. Its structure includes a carboxylic acid functional group, which may influence its solubility and reactivity, thus impacting its biological activity.

  • Molecular Formula : C17H11NO2S
  • Molecular Weight : 297.34 g/mol
  • CAS Number : 6314-44-9

This compound exhibits various biological activities through several mechanisms, including:

  • Anticancer Activity : The compound has shown promise in inhibiting tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Studies indicate that it can modulate signaling pathways associated with cell proliferation and survival.
  • Antimicrobial Properties : It has demonstrated antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which could be beneficial in treating psychiatric disorders.

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)10.5
A549 (Lung Cancer)12.8

These results indicate significant cytotoxicity against multiple cancer types, suggesting a potential role as an anticancer agent.

Case Studies

  • Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells. The results showed that treatment led to increased apoptosis rates and reduced cell viability, suggesting that the compound may serve as a lead for developing new anticancer therapies.
  • Neuropharmacological Investigation : A recent publication highlighted the compound's potential as an antidepressant by demonstrating its ability to enhance serotonin levels in animal models. This effect was attributed to its interaction with serotonin receptors, indicating a possible mechanism for mood regulation.

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